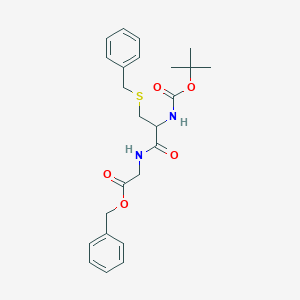

N-Boc-S-Bzl-L-Cys-Gly-OBzl

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-Boc-S-Bzl-L-Cys-Gly-OBzlは、N-t-ブトキシカルボニル-S-ベンジル-L-システイニル-グリシンベンジルエステルとしても知られており、分子式がC24H30N2O5S、分子量が458.57 g/molの合成化合物です。この化合物は、特にプロテオミクスの研究において、生化学研究によく用いられます。

準備方法

合成ルートおよび反応条件

N-Boc-S-Bzl-L-Cys-Gly-OBzlの合成は、通常、L-システインのアミノ基とチオール基を保護し、続いてグリシンとカップリングしてベンジルエステル化を行うことから始まります。反応条件には、ジクロロメタンなどの溶媒と、ジシクロヘキシルカルボジイミド(DCC)やN-ヒドロキシスクシンイミド(NHS)などの試薬を用いてカップリング反応を促進することがよくあります。

工業生産方法

This compoundの具体的な工業生産方法は広く文書化されていませんが、一般的なアプローチは、自動ペプチド合成機を用いた大規模合成となるでしょう。これらの機械は、アミノ酸カップリングと脱保護の反復的な手順を効率的に処理でき、最終生成物の高収率と純度を保証します。

化学反応解析

反応の種類

This compoundは、次のような様々な化学反応を起こす可能性があります。

酸化: システイン残基のチオール基は、酸化されてジスルフィドを形成することができます。

還元: ジスルフィドは、チオールに還元することができます。

置換: 特定の条件下で、ベンジル基を置換することができます。

一般的な試薬と条件

酸化: 過酸化水素またはヨウ素を穏やかな条件下で用います。

還元: ジチオスレイトール(DTT)またはトリス(2-カルボキシエチル)ホスフィン(TCEP)を用います。

置換: パラジウム触媒による水素化を用いて、ベンジル保護基を除去することができます。

生成される主な生成物

酸化: ジスルフィド結合した二量体の形成。

還元: 遊離チオール基の再生。

置換: ベンジル基の除去により、遊離チオール化合物が生成されます。

科学研究への応用

This compoundは、科学研究において様々な用途があります。

化学: ペプチド合成における構成要素として、およびペプチド結合の形成と切断を研究するためのモデル化合物として用いられます。

生物学: タンパク質のフォールディングとジスルフィド結合の形成の研究に用いられます。

医学: 薬物送達システムにおける可能性と、生物活性ペプチドの前駆体としての可能性について調査されています。

産業: 研究や治療目的のための特殊なペプチドの製造に用いられます。

化学反応の分析

Types of Reactions

N-Boc-S-Bzl-L-Cys-Gly-OBzl can undergo various chemical reactions, including:

Oxidation: The thiol group in the cysteine residue can be oxidized to form disulfides.

Reduction: Disulfides can be reduced back to thiols.

Substitution: The benzyl group can be substituted under specific conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or iodine in mild conditions.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Palladium-catalyzed hydrogenation can be used to remove the benzyl protecting group.

Major Products Formed

Oxidation: Formation of disulfide-linked dimers.

Reduction: Regeneration of free thiol groups.

Substitution: Removal of the benzyl group to yield the free thiol compound.

科学的研究の応用

N-Boc-S-Bzl-L-Cys-Gly-OBzl has several applications in scientific research:

Chemistry: Used as a building block in peptide synthesis and as a model compound for studying peptide bond formation and cleavage.

Biology: Employed in the study of protein folding and disulfide bond formation.

Medicine: Investigated for its potential in drug delivery systems and as a precursor for bioactive peptides.

Industry: Utilized in the production of specialized peptides for research and therapeutic purposes.

作用機序

N-Boc-S-Bzl-L-Cys-Gly-OBzlの作用機序は、保護されたペプチドとしての役割にあります。Boc(tert-ブトキシカルボニル)基はアミノ基を保護し、ベンジル基はシステインのチオール基を保護します。これらの保護基は、ペプチド合成中の不要な副反応を防ぎます。脱保護後、遊離のアミノ基とチオール基は、それぞれペプチド結合とジスルフィド架橋の形成に関与することができます。

類似の化合物との比較

類似の化合物

N-Boc-L-Cys-Gly-OBzl: 構造は似ていますが、チオールにベンジル基がありません。

N-Boc-S-Bzl-L-Cys-OBzl: 構造は似ていますが、グリシン残基がありません。

N-Boc-L-Cys-Gly-OH: 構造は似ていますが、ベンジルエステル基がありません。

独自性

This compoundは、ベンジル保護されたチオールとグリシン残基の両方を有しているため、ペプチド合成において汎用性の高い中間体となります。その二重保護により、選択的な脱保護とそれに続く官能化が可能になり、これは複雑なペプチド合成において貴重です .

類似化合物との比較

Similar Compounds

N-Boc-L-Cys-Gly-OBzl: Similar structure but lacks the benzyl group on the thiol.

N-Boc-S-Bzl-L-Cys-OBzl: Similar structure but lacks the glycine residue.

N-Boc-L-Cys-Gly-OH: Similar structure but lacks the benzyl ester group.

Uniqueness

N-Boc-S-Bzl-L-Cys-Gly-OBzl is unique due to the presence of both the benzyl-protected thiol and the glycine residue, making it a versatile intermediate in peptide synthesis. Its dual protection allows for selective deprotection and subsequent functionalization, which is valuable in complex peptide synthesis .

特性

IUPAC Name |

benzyl 2-[[3-benzylsulfanyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30N2O5S/c1-24(2,3)31-23(29)26-20(17-32-16-19-12-8-5-9-13-19)22(28)25-14-21(27)30-15-18-10-6-4-7-11-18/h4-13,20H,14-17H2,1-3H3,(H,25,28)(H,26,29) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXMOSAIXJLMRBW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CSCC1=CC=CC=C1)C(=O)NCC(=O)OCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-O-tert-butyl 7-O-methyl (1S,5R)-3,9-diazabicyclo[3.3.1]nonane-3,7-dicarboxylate](/img/structure/B12284822.png)

![4-Chloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B12284838.png)

![(2,6,6-Trimethylbicyclo[3.1.1]heptan-3-yl)borane](/img/structure/B12284857.png)

![6-[5-(2-Oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]-2-(pyrrolidine-2-carbonylamino)hexanoic acid](/img/structure/B12284877.png)